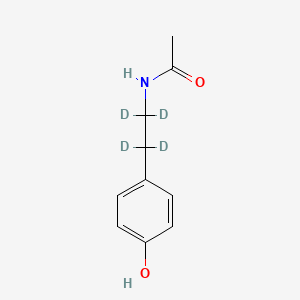

N-Acetyltyramine-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

183.24 g/mol |

IUPAC Name |

N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2 |

InChI Key |

ATDWJOOPFDQZNK-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])NC(=O)C |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyltyramine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyltyramine-d4, a deuterated analog of N-Acetyltyramine. This isotopically labeled compound is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis of biological samples.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of the commercially available Tyramine-d4. The most common and straightforward method involves the use of acetic anhydride as the acetylating agent.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine of Tyramine-d4 on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Endogenous N-Acetyltyramine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous N-Acetyltyramine (NAT) is a fascinating, yet underexplored, biogenic amine derived from the acetylation of tyramine. While its precursor, tyramine, has been extensively studied for its role as a trace amine and its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), the specific biological functions of endogenous NAT in mammals are just beginning to be unraveled. This technical guide provides a comprehensive overview of the current understanding of NAT, focusing on its biosynthesis, metabolism, and potential physiological roles. We delve into the limited but growing body of evidence suggesting its involvement in neuromodulation and other biological processes. This document also includes detailed experimental protocols and structured data to serve as a valuable resource for researchers investigating this intriguing molecule and its potential as a therapeutic target.

Introduction

N-Acetyltyramine is a metabolite of tyramine, a trace amine found in the nervous system and various peripheral tissues.[1] The acetylation of tyramine is catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT).[2] While NAT has been identified in various organisms, including bacteria and marine life, where it can act as a quorum-sensing inhibitor, its endogenous role in mammals remains an active area of investigation.[3][4] This guide aims to consolidate the existing knowledge on endogenous NAT, providing a technical framework for researchers and drug development professionals interested in its biological significance and therapeutic potential.

Biosynthesis and Metabolism

The primary pathway for the synthesis of N-Acetyltyramine in mammals is the acetylation of tyramine. This reaction is catalyzed by Arylalkylamine N-acetyltransferase (AANAT), an enzyme also involved in the synthesis of melatonin.[2]

Biosynthesis Pathway

The biosynthesis of N-Acetyltyramine is a single-step enzymatic reaction:

Figure 1: Biosynthesis of N-Acetyltyramine from tyramine and Acetyl-CoA, catalyzed by AANAT.

Metabolism

The metabolic fate of endogenous N-Acetyltyramine in mammals is not well-documented. It is plausible that it undergoes further enzymatic modification or is excreted. Research into the enzymes responsible for its degradation is an area ripe for exploration.

Enzyme Kinetics

The enzyme responsible for NAT synthesis, AANAT, exhibits specific kinetic properties for its substrate, tyramine. Understanding these kinetics is crucial for studying the regulation of NAT production.

| Enzyme | Substrate | Km | Vmax | Source |

| Arylalkylamine N-acetyltransferase (AANAT) | Tyramine | Varies by species and experimental conditions | Varies by species and experimental conditions | [5][6] |

Note: Specific Km and Vmax values for AANAT with tyramine as a substrate are highly dependent on the source of the enzyme and the assay conditions. Researchers should refer to specific literature for detailed kinetic parameters relevant to their model system.

Molecular Targets and Signaling Pathways

The direct molecular targets and signaling pathways of endogenous N-Acetyltyramine in mammals are not yet fully elucidated. However, its structural similarity to tyramine suggests potential interactions with receptors that bind other trace amines.

Trace Amine-Associated Receptor 1 (TAAR1)

Tyramine is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic systems.[7][8] It is hypothesized that N-Acetyltyramine may also interact with TAAR1, although direct binding and functional studies are limited. Activation of TAAR1 by trace amines typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3]

Figure 2: Hypothesized signaling pathway of N-Acetyltyramine via TAAR1, leading to cAMP production.

Other Potential Targets

Given the diverse roles of other acetylated biomolecules, it is possible that N-Acetyltyramine interacts with other receptors or cellular components. Further research, including comprehensive binding assays, is necessary to identify its full range of molecular targets.

Physiological and Pathological Roles

The physiological and pathological roles of endogenous N-Acetyltyramine are largely speculative but represent a promising area for future research.

Neuromodulation

As a derivative of tyramine, a known neuromodulator, NAT may play a role in regulating neuronal activity.[9] Its ability to be synthesized in the brain and the potential for its precursor to cross the blood-brain barrier suggest a possible function in the central nervous system.[10][11] Studies on tyramine show it can influence the release of other neurotransmitters like dopamine and serotonin, and it is plausible that NAT has similar or distinct modulatory effects.[12][13][14]

Other Potential Roles

-

Antioxidant Activity: Some studies on N-acetylated compounds suggest potential antioxidant properties, which could be relevant in conditions associated with oxidative stress.[15]

-

Anti-inflammatory Effects: N-acetylated molecules have been investigated for their anti-inflammatory properties, though this has not been specifically demonstrated for endogenous NAT.

-

Metabolic Regulation: Given its connection to amino acid metabolism, NAT might have a role in metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-Acetyltyramine.

Arylalkylamine N-acetyltransferase (AANAT) Activity Assay

This protocol is adapted from methods used to measure the activity of AANAT, the enzyme that synthesizes N-Acetyltyramine.

Objective: To measure the enzymatic activity of AANAT by quantifying the formation of N-Acetyltyramine from tyramine and Acetyl-CoA.

Materials:

-

Enzyme source (e.g., tissue homogenate, purified AANAT)

-

Tyramine hydrochloride

-

Acetyl-CoA lithium salt

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

Stopping solution (e.g., 0.5 M HCl)

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of tyramine, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of N-Acetyltyramine produced.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Figure 3: Workflow for the AANAT activity assay.

Quantification of N-Acetyltyramine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NAT in tissues and fluids.[11][16][17]

Objective: To accurately measure the concentration of N-Acetyltyramine in biological matrices.

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Internal standard (e.g., deuterated N-Acetyltyramine)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

Procedure:

-

Homogenize tissue samples in an appropriate buffer.

-

To a known amount of sample (homogenate or plasma), add the internal standard.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge the samples at high speed.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

Inject a portion of the sample into the LC-MS/MS system.

-

Separate NAT from other components using a suitable gradient on the C18 column.

-

Detect and quantify NAT using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Construct a standard curve using known concentrations of NAT to determine the concentration in the samples.

Radioligand Binding Assay for GPCRs

This generic protocol can be adapted to investigate the binding of N-Acetyltyramine to a GPCR of interest, such as TAAR1.[2][4][18][19]

Objective: To determine if N-Acetyltyramine binds to a specific receptor and to quantify its binding affinity.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand known to bind to the receptor (e.g., [3H]-tyramine for TAAR1)

-

Unlabeled N-Acetyltyramine

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled N-Acetyltyramine.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of N-Acetyltyramine.

-

Calculate the IC50 value (the concentration of NAT that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

cAMP Functional Assay

This protocol can be used to assess whether N-Acetyltyramine activates a Gs-coupled GPCR, such as TAAR1, by measuring changes in intracellular cAMP levels.[1][20]

Objective: To determine if N-Acetyltyramine modulates intracellular cAMP levels through a specific GPCR.

Materials:

-

Cells expressing the GPCR of interest

-

N-Acetyltyramine

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Plate the cells in a suitable microplate.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of N-Acetyltyramine for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the N-Acetyltyramine concentration to determine the EC50 value (the concentration of NAT that produces 50% of the maximal response).

Conclusion and Future Directions

Endogenous N-Acetyltyramine is a molecule with the potential to play significant roles in mammalian physiology, particularly in the nervous system. Its biosynthesis is directly linked to the trace amine tyramine, suggesting a possible interplay in neuromodulatory pathways. However, the current body of research is limited, and many aspects of its biological function remain to be discovered.

Future research should focus on:

-

Receptor Deorphanization: Unambiguously identifying the specific receptors that bind endogenous N-Acetyltyramine and characterizing their binding affinities.

-

Signaling Pathway Elucidation: Delineating the downstream signaling cascades activated by NAT binding to its receptor(s).

-

In Vivo Functional Studies: Utilizing genetic and pharmacological tools to investigate the physiological and behavioral effects of modulating endogenous NAT levels in animal models.

-

Quantification in Health and Disease: Measuring the levels of endogenous NAT in various tissues and fluids in both healthy individuals and in different disease states to understand its potential as a biomarker or therapeutic target.

The in-depth study of N-Acetyltyramine holds the promise of uncovering novel biological mechanisms and may lead to the development of new therapeutic strategies for a range of disorders. This guide provides a foundational resource to stimulate and support these future research endeavors.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cationic drug-sensitive transport systems at the blood-cerebrospinal fluid barrier in para-tyramine elimination from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of serotonin, dopamine, octopamine and tyramine on behavior of workers of the ant Formica polyctena during dyadic aggression tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyramine and Octopamine Independently Inhibit Serotonin-Stimulated Aversive Behaviors in Caenorhabditis elegans through Two Novel Amine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the N-Acetyltyramine Metabolic Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltyramine, a metabolite of the biogenic amine tyramine, is emerging as a molecule of interest in human physiology and pathology. Its metabolic pathway is intricately linked to the broader metabolism of tyrosine and trace amines, involving key enzymes responsible for its formation and degradation. This technical guide provides a comprehensive overview of the N-acetyltyramine metabolic pathway in humans, detailing the enzymatic reactions, presenting available quantitative data, outlining experimental protocols for its study, and exploring its potential signaling roles. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the biological significance of N-acetyltyramine.

Introduction

N-acetyltyramine is a derivative of tyramine, a trace amine synthesized from the amino acid tyrosine. While the physiological roles of tyramine as a neuromodulator and its interaction with trace amine-associated receptors (TAARs) are increasingly recognized, the metabolic fate and biological activities of its acetylated form, N-acetyltyramine, are less understood. This guide aims to consolidate the current knowledge of the N-acetyltyramine metabolic pathway in humans, providing a technical foundation for further research and therapeutic development.

The N-Acetyltyramine Metabolic Pathway

The metabolism of N-acetyltyramine in humans can be divided into two main stages: its formation from tyramine and its subsequent degradation and excretion.

Formation of N-Acetyltyramine

The synthesis of N-acetyltyramine begins with the formation of its precursor, tyramine.

Step 1: Tyramine Biosynthesis

Tyramine is produced from the amino acid L-tyrosine through a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.

-

Reaction: L-Tyrosine → Tyramine + CO₂

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: N-Acetylation of Tyramine

The primary route for the formation of N-acetyltyramine is the acetylation of tyramine. This reaction is catalyzed by arylamine N-acetyltransferases (NATs) , with two main isoforms in humans: NAT1 and NAT2 . These enzymes transfer an acetyl group from the cofactor acetyl-CoA to the primary amino group of tyramine.[1][2][3]

-

Reaction: Tyramine + Acetyl-CoA → N-Acetyltyramine + CoA

-

Enzymes: Arylamine N-acetyltransferase 1 (NAT1) and Arylamine N-acetyltransferase 2 (NAT2)[1][2][3]

-

Cofactor: Acetyl-Coenzyme A (Acetyl-CoA)

NAT1 is expressed in a wide range of human tissues, whereas NAT2 is predominantly found in the liver and gut.[2][4] The relative contribution of each isoenzyme to tyramine acetylation in different tissues is an area of ongoing investigation.

Degradation of N-Acetyltyramine

The degradation pathway of N-acetyltyramine in humans is not as well-characterized as its formation. However, based on the metabolism of similar compounds, it is hypothesized to undergo further phase II conjugation reactions to increase its water solubility and facilitate its excretion.

Hypothesized Degradation Pathways:

-

Glucuronidation: The hydroxyl group on the phenyl ring of N-acetyltyramine is a likely site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This would result in the formation of N-acetyltyramine-O-glucuronide. The mass spectrometric fragmentation of N-acetyltyramine glucuronide involves a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).[5]

-

Sulfation: The phenolic hydroxyl group can also be a substrate for sulfation by sulfotransferases (SULTs) , leading to the formation of N-acetyltyramine-O-sulfate.

These conjugated metabolites are more hydrophilic and are readily excreted in the urine. An older study has reported the presence of N-acetyltyramine in the urine of patients with neuroblastoma, suggesting renal excretion is a route of elimination.[6][7]

Signaling Pathways and Biological Activity

The direct signaling pathways of N-acetyltyramine in human cells are largely unexplored. Much of the research has focused on its precursor, tyramine, which is an agonist for trace amine-associated receptor 1 (TAAR1). It is plausible that N-acetyltyramine may also interact with TAARs or other G protein-coupled receptors (GPCRs), potentially modulating intracellular signaling cascades involving cyclic AMP (cAMP) and inositol triphosphate (IP3).[8][9][10][11] Further research is required to elucidate the specific receptors and downstream signaling pathways affected by N-acetyltyramine.

Quantitative Data

Quantitative data on the N-acetyltyramine metabolic pathway in humans is limited. The following table summarizes the available information.

| Parameter | Value | Enzyme | Substrate | Tissue/System | Reference |

| Apparent Km for Acetyl-CoA | 1.5-fold higher in NAT114B vs. NAT14 | NAT1 | BNA | Recombinant Human | [12] |

| Apparent Km for Acetyl-CoA | 2.6-fold lower in NAT14 vs. NAT114B | NAT1 | Benzidine | Recombinant Human | [12] |

| Apparent Km for N-OH-ABP | Higher in NAT1 vs. NAT2 | NAT1, NAT2 | N-OH-ABP | Recombinant Human | [6] |

| Apparent Km for N-OH-AF | Higher in NAT1 vs. NAT2 | NAT1, NAT2 | N-OH-AF | Recombinant Human | [6] |

| CSF N-Acetylcysteine Concentration | 9.26 ± 1.62 μM (after 70 mg/kg oral dose) | N/A | N/A | Human | [13][14] |

Experimental Protocols

In Vitro Metabolism Studies using Human Liver S9 Fractions

This protocol allows for the investigation of the overall hepatic metabolism of N-acetyltyramine, encompassing both phase I and phase II enzymatic activities.[1][15][16][17][18]

Materials:

-

Human Liver S9 Fraction

-

N-acetyltyramine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation)

-

PAPS (for sulfation)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the human liver S9 fraction, NADPH regenerating system, UDPGA, and PAPS in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding N-acetyltyramine to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of N-acetyltyramine and the formation of metabolites using a validated LC-MS/MS method.

Arylamine N-acetyltransferase (NAT) Activity Assay

This fluorometric assay can be adapted to measure the activity of NAT1 and NAT2 with tyramine as a substrate.[1]

Materials:

-

Recombinant human NAT1 or NAT2 enzyme, or tissue cytosol

-

Tyramine solution

-

Acetyl-CoA solution

-

NAT Assay Buffer

-

Fluorometric detection reagent (specific to the assay kit)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the NAT enzyme source, tyramine, and NAT assay buffer in a 96-well plate.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the fluorometric detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the enzyme activity based on a standard curve.

Quantification of N-Acetyltyramine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-acetyltyramine in plasma or urine.[2][19][20][21]

Materials:

-

Biological sample (plasma, urine)

-

N-acetyltyramine standard

-

Stable isotope-labeled internal standard (e.g., N-acetyltyramine-d4)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standard.

-

Precipitate proteins by adding a sufficient volume of ice-cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable gradient on a C18 column.

-

Detect N-acetyltyramine and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for N-acetyltyramine is typically m/z 180.1 → 138.1.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the N-acetyltyramine standard.

-

Determine the concentration of N-acetyltyramine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

N-Acetyltyramine Metabolic Pathway

Caption: Overview of the N-acetyltyramine metabolic pathway in humans.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for studying N-acetyltyramine metabolism in vitro.

Hypothetical Signaling Cascade

Caption: A hypothetical GPCR-mediated signaling pathway for N-acetyltyramine.

Conclusion and Future Directions

The metabolic pathway of N-acetyltyramine in humans is an area of growing interest. While its formation via the acetylation of tyramine by NAT enzymes is established, its degradation and biological functions remain largely to be elucidated. Key areas for future research include:

-

Enzyme Kinetics: Determining the specific kinetic parameters (Km and Vmax) of human NAT1 and NAT2 for tyramine.

-

Degradation Pathway: Conclusively identifying the metabolites of N-acetyltyramine in humans through in vivo and in vitro studies.

-

Quantitative Biology: Establishing the physiological and pathological concentration ranges of N-acetyltyramine in various human tissues and biofluids.

-

Pharmacology and Signaling: Identifying the specific receptors and signaling pathways through which N-acetyltyramine exerts its biological effects.

A deeper understanding of the N-acetyltyramine metabolic pathway will be crucial for unraveling its role in human health and disease and for exploring its potential as a therapeutic target or biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyltyramine Glucuronide-d3 | 1429623-59-5 | Benchchem [benchchem.com]

- 6. Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The signaling module cAMP/Epac/Rap1/PLCε/IP3 mobilizes acrosomal calcium during sperm exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cerebrospinal fluid concentrations of N-acetylcysteine after oral administration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis [mdpi.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

N-Acetyltyramine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Acetyltyramine-d4, a deuterated analog of N-Acetyltyramine. It is intended to serve as a technical resource for its application in research, particularly in mass spectrometry-based quantitative analysis.

Introduction

This compound is the deuterated form of N-Acetyltyramine, a naturally occurring biogenic amine found in various plants and animals. Due to its isotopic labeling, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.[1]

Commercial Suppliers and Technical Data

This compound is available from specialized chemical suppliers. The following table summarizes the technical specifications from a representative supplier.

| Parameter | Specification |

| Supplier | Chanjao Longevity Co., Ltd. |

| Product Code | 55398 |

| CAS Number | 2733717-28-5 |

| Molecular Formula | C₁₀H₉D₄NO₂ |

| Molecular Weight | 183.24 g/mol |

| Purity | ≥98% |

| Storage Conditions | 2-8°C, sealed, dry |

Biological Significance and Signaling Pathways

N-Acetyltyramine is synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation. This process is catalyzed by a series of enzymes, primarily tyrosine decarboxylase and an arylalkylamine N-acetyltransferase.[1]

The metabolism of tyramine and N-acetyltyramine is crucial in various physiological processes. In humans, tyramine is metabolized by monoamine oxidases (MAO), and alterations in its levels can have physiological effects, such as influencing blood pressure.[2][3][4] The acetylation of tyramine to N-acetyltyramine is a key metabolic step.

Below are diagrams illustrating the biosynthesis of N-Acetyltyramine and a general workflow for its use as an internal standard.

Biosynthesis of N-Acetyltyramine.

Experimental Protocols: Quantification by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of endogenous N-Acetyltyramine in biological samples using LC-MS/MS. A typical experimental workflow is outlined below.

Sample Preparation

A generic protocol for the extraction of N-Acetyltyramine from a biological matrix (e.g., plasma, tissue homogenate) is as follows:

-

To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

- 1. De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 Foods High Tyramine and Why You Should Avoid Them [webmd.com]

- 3. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]

N-Acetyltyramine-d4: A Technical Guide to Purity and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of N-Acetyltyramine-d4, a deuterated analog of N-Acetyltyramine. This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical studies and other research applications.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard in mass spectrometry-based assays. The following tables summarize the available quantitative data for this compound and its precursor, Tyramine-d4.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98%[1] | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |

Table 2: Isotopic Purity of Tyramine-d4 (Precursor)

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥99% deuterated forms (d1-d4)[2] | Mass Spectrometry |

Note: While a specific certificate of analysis for this compound detailing the isotopic distribution (d0-d4) was not publicly available, the high isotopic purity of its precursor, Tyramine-d4, suggests a similarly high isotopic enrichment in the final product.

Experimental Protocols

The determination of chemical purity and isotopic enrichment of deuterated compounds like this compound requires robust analytical methodologies. The following sections outline the general experimental protocols for these analyses.

Synthesis of this compound

A common synthetic route to this compound involves the acetylation of its deuterated precursor, Tyramine-d4.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Methodology:

-

Dissolution: Tyramine-d4 is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.

-

Addition of Base: A base, typically triethylamine, is added to the solution to act as a proton scavenger.

-

Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Extraction: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Determination of Chemical Purity by HPLC

Methodology:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of N-Acetyltyramine (around 275 nm).

-

-

Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent for infusion or injection into the mass spectrometer.

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic peaks.

-

Data Acquisition: Data is acquired in full scan mode to observe the entire isotopic cluster.

-

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4).

-

The intensity of each isotopic peak is measured.

-

Corrections are made for the natural abundance of isotopes (e.g., ¹³C).

-

The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

Workflow: Isotopic Enrichment Analysis

Caption: Workflow for isotopic enrichment analysis.

Confirmation of Deuterium Labeling by NMR

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable non-deuterated solvent (e.g., DMSO).

-

¹H NMR Analysis:

-

The ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the incorporation of deuterium.

-

-

²H NMR Analysis:

-

A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals of the deuterium atoms, confirming their presence and chemical environment.

-

Signaling Pathways

N-Acetyltyramine, the non-deuterated analog of this compound, has been identified as a modulator of biological pathways, notably as a quorum-sensing inhibitor and in overcoming doxorubicin resistance in cancer cells.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. N-Acetyltyramine has been shown to act as a quorum-sensing inhibitor (QSI).

General Quorum Sensing Pathway

Caption: General mechanism of quorum sensing and its inhibition.

Reversal of Doxorubicin Resistance

N-Acetyltyramine has been observed to enhance the cytotoxicity of the chemotherapeutic agent doxorubicin in resistant leukemia cells. This suggests an interaction with the cellular mechanisms that confer drug resistance, such as the overexpression of efflux pumps that actively remove the drug from the cell.

Logical Relationship in Doxorubicin Resistance Reversal

Caption: Proposed mechanism of N-Acetyltyramine in reversing doxorubicin resistance.

References

N-Acetyltyramine-d4 safety data sheet and handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and experimental context for N-Acetyltyramine-d4, a deuterated analog of N-Acetyltyramine. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide primarily relies on the well-established data for the parent compound, N-Acetyltyramine. The minor isotopic substitution is not expected to significantly alter the chemical's hazardous properties.

Safety and Handling

Disclaimer: The following safety information is based on the Safety Data Sheet for N-Acetyltyramine. A specific SDS for this compound was not available at the time of publication. It is recommended to handle the deuterated compound with the same precautions as the non-deuterated form.

Hazard Identification

N-Acetyltyramine is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Skin Irritation (Category 2) [1]

-

Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1) [1][2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning or Danger[1][2]

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Category | Recommendations |

| Prevention | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1] |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Store in a dry, cool environment. Recommended storage temperatures range from 2-8°C to -20°C.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of N-Acetyltyramine, with the primary difference being the molecular weight due to the presence of four deuterium atoms.

| Property | Value (for N-Acetyltyramine) | Reference |

| Molecular Formula | C₁₀H₉D₄NO₂ | - |

| Molecular Weight | 183.24 g/mol (calculated) | - |

| Appearance | Solid | - |

| Melting Point | 134°C | [3] |

| Boiling Point | 424.1 ± 28.0 °C at 760 mmHg | [3] |

| Solubility (log10WS) | -1.64 (in mol/l) | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.911 | [4] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Experimental Protocols

This compound is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of N-Acetyltyramine in biological samples.

Quantification of N-Acetyltyramine in Biological Samples using LC-MS/MS

Objective: To determine the concentration of N-Acetyltyramine in a biological matrix (e.g., plasma, urine, or cell lysate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

-

Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Acetyltyramine: Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 138.1.

-

This compound (Internal Standard): Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 142.1.

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the N-Acetyltyramine and this compound MRM transitions.

-

Calculate the ratio of the peak area of N-Acetyltyramine to the peak area of this compound.

-

Construct a calibration curve using known concentrations of N-Acetyltyramine spiked into the same biological matrix, with a constant concentration of the internal standard.

-

Determine the concentration of N-Acetyltyramine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Logical Relationships

Biosynthesis and Metabolism of N-Acetyltyramine

N-Acetyltyramine is a metabolite of the amino acid L-tyrosine. Its biosynthesis involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation. A major metabolic fate of N-Acetyltyramine is glucuronidation, which increases its water solubility and facilitates its excretion.

Caption: Biosynthesis of N-Acetyltyramine from L-tyrosine and its subsequent metabolism via glucuronidation.

Experimental Workflow for LC-MS/MS Quantification

The use of this compound as an internal standard is a critical step in ensuring the accuracy and precision of quantification in complex biological matrices. The following diagram illustrates the logical workflow of this process.

References

The Ubiquitous Presence of N-Acetyltyramine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltyramine, a derivative of the biogenic amine tyramine, is a multifaceted molecule found across the kingdoms of life, from bacteria and fungi to plants and animals. Its diverse physiological roles, ranging from neurotransmission and cuticular sclerotization in insects to potential therapeutic applications as an anti-free radical, antithrombotic, and antitumor agent, have garnered significant scientific interest.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence of N-Acetyltyramine, its biosynthesis, and its physiological significance in various organisms. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Natural Occurrence and Quantitative Data

N-Acetyltyramine has been identified in a wide array of organisms, highlighting its evolutionary conservation and diverse biological functions. The following tables summarize the available quantitative data on N-Acetyltyramine concentrations in different organisms and tissues.

Table 1: Quantitative Occurrence of N-Acetyltyramine in Microorganisms

| Organism | Strain | Culture Conditions | Concentration | Reference |

| Escherichia coli | Engineered Strain | Fed-batch fermentation | 854 mg/L | [1] |

| Vibrio alginolyticus | M3-10 | - | Not specified | [2] |

| Streptomyces sp. | Termite-associated | - | Not specified | |

| Actinokineospora sp. | - | - | Not specified | |

| Aspergillus | - | - | Not specified | [1] |

Table 2: Qualitative Occurrence of N-Acetyltyramine in Plants

| Plant Species | Tissue/Organ | Reference |

| Glycine max (Soybean) | Not specified | [1] |

| Citrus genus | Leaves and fruits | |

| Red Algae (Phyllophora crispa) | Whole organism | |

| Red Algae (Gelidium crinale) | Whole organism |

Table 3: Qualitative Occurrence of N-Acetyltyramine in Animals

| Animal Group | Species | Tissue/Organ | Role | Reference |

| Insects | Various | Hemolymph, Cuticle, Nervous Tissue | Neurotransmission, Sclerotization | [4] |

Biosynthesis of N-Acetyltyramine

The primary biosynthetic pathway of N-Acetyltyramine involves the acetylation of tyramine, which itself is derived from the amino acid tyrosine. This two-step process is catalyzed by specific enzymes.

-

Decarboxylation of Tyrosine: The initial step is the conversion of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) .

-

Acetylation of Tyramine: Tyramine is then acetylated to form N-Acetyltyramine. This reaction is catalyzed by the enzyme arylalkylamine N-acyltransferase (AANAT) , which utilizes acetyl-CoA as the acetyl group donor.

Figure 1: Biosynthetic pathway of N-Acetyltyramine from L-Tyrosine.

Signaling Pathways

In insects, tyramine and its derivatives, including N-Acetyltyramine, play crucial roles as neurotransmitters and neuromodulators. Tyramine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the tyramine receptors (TARs). The activation of these receptors can trigger downstream signaling cascades, leading to various physiological responses.

The binding of tyramine to TARs can lead to the activation of different G proteins, such as Gq and Gs. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). These signaling pathways ultimately modulate neuronal activity and physiological processes.

References

- 1. De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Catecholamines and related o-diphenols in cockroach hemolymph and cuticle during sclerotization and melanization: comparative studies on the order Dictyoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of N-Acetyltyramine-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Acetyltyramine-d4, a deuterated analog of N-Acetyltyramine. Given the limited availability of specific quantitative solubility data for this isotopically labeled compound, this document focuses on providing a comprehensive experimental protocol for researchers to determine its solubility in various organic solvents. Additionally, it includes known qualitative solubility information for the non-deuterated parent compound, N-Acetyltyramine, and outlines a typical analytical workflow where this compound is employed as an internal standard.

Introduction to this compound

This compound is the deuterated form of N-Acetyltyramine, a naturally occurring biogenic amine found in various organisms. In analytical chemistry, particularly in mass spectrometry-based quantification methods like LC-MS, deuterated compounds such as this compound are invaluable as internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Understanding the solubility of this compound in different organic solvents is crucial for its effective use as an internal standard. Proper dissolution is the first step in preparing accurate stock solutions and calibration standards, which are fundamental to the reliability of any quantitative analytical method.

Solubility of N-Acetyltyramine

| Compound | Solvent | Solubility |

| N-Acetyltyramine | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

This table summarizes the available qualitative solubility data for N-Acetyltyramine.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The gravimetric shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, ethanol, methanol, acetonitrile, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Gravimetric Determination of Solute Concentration:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated micropipette.

-

Dispense the supernatant into a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent from the dish or vial. This can be done in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or under a gentle stream of nitrogen.

-

Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to cool and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish or vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant taken (mL)

-

The solubility can also be expressed in molarity (mol/L) by converting the mass of the solute to moles using its molecular weight.

-

Visualization of Analytical Workflow

This compound is most commonly utilized as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in an LC-MS analysis.

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative solubility in DMSO is established for the parent compound. For researchers and professionals in drug development, the provided experimental protocol offers a robust method to determine the precise solubility in solvents relevant to their specific applications. The use of this compound as an internal standard is a critical component of accurate bioanalytical and other quantitative assays, and understanding its solubility is paramount for the preparation of reliable standard solutions.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of N-Acetyltyramine in Plasma Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltyramine, a key metabolite of tyramine, is involved in various biological processes and is gaining attention as a potential biomarker in several physiological and pathological states. Accurate and robust quantification of N-Acetyltyramine in plasma is crucial for pharmacokinetic studies, drug development, and clinical research. This document provides a detailed protocol for the quantitative analysis of N-Acetyltyramine in plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for research purposes and should be fully validated in accordance with regulatory guidelines such as those from the ICH and EMA before implementation in clinical studies.[1][2]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of N-Acetyltyramine from plasma matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, N-Acetyltyramine-d3, is employed to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[3][4][5]

Materials and Reagents

| Reagent/Material | Grade | Source (Example) |

| N-Acetyltyramine | ≥95% | Sigma-Aldrich |

| N-Acetyltyramine-d3 | ≥98% atom D | Custom Synthesis/Alsachim |

| Acetonitrile (ACN) | HPLC or LC-MS grade | Fisher Scientific |

| Methanol (MeOH) | HPLC or LC-MS grade | Fisher Scientific |

| Formic Acid | LC-MS grade | Thermo Scientific |

| Water, Ultrapure | Type I | Millipore Milli-Q system |

| Human Plasma (K2EDTA) | BioIVT |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

4.1.1. Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of N-Acetyltyramine and N-Acetyltyramine-d3 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

4.1.2. Working Standard Solutions

-

Prepare serial dilutions of the N-Acetyltyramine stock solution in 50% methanol to create working standard solutions for the calibration curve.

4.1.3. Internal Standard (IS) Working Solution (100 ng/mL)

-

Dilute the N-Acetyltyramine-d3 stock solution with 50% methanol.

4.1.4. Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[6][7][8]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL N-Acetyltyramine-d3).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

4.3.1. Liquid Chromatography (LC) Parameters

A reversed-phase HPLC method is suitable for the separation of N-Acetyltyramine.[9][10]

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |

4.3.2. Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyltyramine | 180.1 | 138.1 | 25 |

| N-Acetyltyramine-d3 | 183.1 | 141.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Method Validation

The method should be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1][2]

Table 2: Example Calibration Curve and QC Performance

| Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | ≤ 20 |

| QC Low | 3 | 2.95 | 98.3 | ≤ 15 |

| QC Mid | 50 | 51.2 | 102.4 | ≤ 15 |

| QC High | 150 | 147.9 | 98.6 | ≤ 15 |

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and processing conditions |

Visualizations

Experimental Workflow

Caption: Workflow for N-Acetyltyramine quantification in plasma.

Logical Relationship of Method Validation

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of N-Acetyltyramine in plasma samples. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation protocol allows for reliable and high-throughput analysis. This method is well-suited for pharmacokinetic and metabolomic studies involving N-Acetyltyramine. Proper validation is essential before its application in regulated bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. myadlm.org [myadlm.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Tyramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: High-Throughput Quantification of Biogenic Amines in Food Matrices using LC-MS/MS and N-Acetyltyramine-d4 Internal Standard

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of eight major biogenic amines: histamine, tyramine, putrescine, cadaverine, spermidine, spermine, tryptamine, and β-phenylethylamine. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with N-Acetyltyramine-d4 as an internal standard for accurate and precise quantification in complex food matrices. The protocol has been validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine food safety and quality control analysis.

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed through the decarboxylation of amino acids by microbial enzymes.[1][2] Their presence in food can be an indicator of microbial spoilage and poor raw material quality.[1] Ingestion of foods with high concentrations of certain biogenic amines, such as histamine and tyramine, can lead to adverse health effects, including headaches, respiratory distress, and hypertensive crises.[2][3] Consequently, monitoring the levels of biogenic amines in food products is crucial for ensuring consumer safety.

This method employs a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of the quantification. The use of LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of biogenic amines at low concentrations without the need for derivatization in many cases.[4]

Experimental Workflow

The overall experimental workflow for the quantification of biogenic amines is depicted below.

Detailed Protocols

Reagents and Materials

-

Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Tryptamine, β-phenylethylamine (Sigma-Aldrich, St. Louis, MO).

-

Internal Standard: this compound (Toronto Research Chemicals, Toronto, ON).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99%+), Hydrochloric acid (HCl).[4]

-

Solid Phase Extraction (SPE) Cartridges (Optional): Mixed-mode cation exchange cartridges for sample cleanup if required.[5]

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each biogenic amine standard and the internal standard in 0.1 M HCl to prepare individual stock solutions. Store at 2-8 °C.[2]

-

Intermediate Stock Solution (100 µg/mL): Prepare a mixed stock solution containing all eight biogenic amines by diluting the primary stock solutions in 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the mobile phase. The concentration range should encompass the expected levels of biogenic amines in the samples. A typical range is 1-1000 ng/mL.

Sample Preparation

The following protocol is a general guideline and may require optimization for different food matrices.

-

Homogenization: Homogenize 5 g of the food sample.

-

Extraction: Add 20 mL of 0.5 M HCl to the homogenized sample.[4] Vortex for 5 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.[6]

-

Supernatant Collection: Carefully collect the supernatant.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the supernatant to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

-

Filtration: Filter the spiked supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]

For complex matrices with significant interference, an optional SPE cleanup step can be incorporated after supernatant collection.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in Water.[4]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the biogenic amines.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each biogenic amine and the internal standard need to be optimized.

Quantitative Data Summary

The method was validated according to international guidelines. The following table summarizes the key performance characteristics.

| Biogenic Amine | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |

| Histamine | >0.998 | 0.1 | 0.3 | 95-105 | <5 |

| Tyramine | >0.999 | 0.2 | 0.6 | 92-103 | <6 |

| Putrescine | >0.997 | 0.5 | 1.5 | 90-108 | <7 |

| Cadaverine | >0.998 | 0.5 | 1.5 | 93-106 | <6 |

| Spermidine | >0.996 | 1.0 | 3.0 | 88-110 | <8 |

| Spermine | >0.995 | 1.5 | 4.5 | 85-112 | <9 |

| Tryptamine | >0.999 | 0.3 | 0.9 | 94-104 | <5 |

| β-phenylethylamine | >0.998 | 0.4 | 1.2 | 91-107 | <7 |

Validation data is representative and may vary depending on the matrix and instrumentation. LOD and LOQ values are comparable to those reported in the literature, which range from 0.01 to 0.10 mg/kg and 0.02 to 0.31 mg/kg, respectively, for HPLC methods.[7] LC-MS/MS methods can achieve even lower detection limits.[5] Recovery rates between 89.63% and higher have been reported as acceptable.[7]

Signaling Pathway Context

Biogenic amines are formed from the decarboxylation of their corresponding amino acids. This process is a key metabolic pathway in many microorganisms.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of major biogenic amines in various food matrices. The simple sample preparation protocol and the accuracy afforded by the internal standard make this method well-suited for routine quality control and food safety monitoring applications. The validation data demonstrates that the method meets the stringent requirements for analytical performance in the food industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of biogenic amines by high-performance liquid chromatography (HPLC-DAD) in probiotic cow's and goat's fermented milks and acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pjoes.com [pjoes.com]

- 6. sciex.com [sciex.com]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

Application Notes and Protocols for N-Acetyltyramine Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of N-Acetyltyramine from various biological matrices for subsequent analysis. The described methods include Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), tailored for researchers in drug development and related scientific fields.

Introduction

N-Acetyltyramine is a biogenic amine that plays a role in various physiological processes, particularly in invertebrates where it is a precursor to the neurotransmitter octopamine. Accurate quantification of N-Acetyltyramine in biological samples is crucial for understanding its metabolic pathways and physiological functions. This document outlines validated sample preparation techniques to ensure reliable and reproducible results in N-Acetyltyramine analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact the recovery and purity of the analyte. Below is a summary of expected recovery rates for N-Acetyltyramine using different methods, compiled from literature on similar analytes.

| Sample Preparation Technique | Matrix | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |

| Protein Precipitation | Plasma, Serum | 80 - 95% | Simple, fast, and cost-effective. | Less clean extract, potential for matrix effects. |

| Solid-Phase Extraction (SPE) | Urine, Plasma | 85 - 105% | High selectivity, cleaner extracts, reduced matrix effects. | More complex and time-consuming, higher cost. |

| Liquid-Liquid Extraction (LLE) | Brain Tissue, Plasma | 75 - 90% | Effective for complex matrices, good for removing interferences. | Can be labor-intensive, requires larger solvent volumes. |

Signaling Pathways and Experimental Workflows

To provide a contextual understanding, the following diagrams illustrate the biosynthesis of N-Acetyltyramine and the general workflows for the described sample preparation techniques.

N-Acetyltyramine Biosynthesis and its Role in Octopamine Signaling

N-Acetyltyramine is synthesized from the amino acid tyrosine. Tyrosine is first decarboxylated to tyramine, which can then be acetylated to form N-Acetyltyramine. Alternatively, tyramine can be hydroxylated to produce octopamine, a key neurotransmitter in invertebrates.

N-Acetyltyramine Biosynthesis Pathway.

Octopamine/Tyramine Signaling Pathway

In many insects, tyramine and octopamine have opposing effects on cellular signaling, often mediated through distinct G-protein coupled receptors (GPCRs). This differential signaling is crucial for regulating various physiological processes.

Opposing effects of Octopamine and Tyramine signaling.

Experimental Protocols

The following are detailed protocols for the extraction of N-Acetyltyramine from biological matrices.

Protein Precipitation for Plasma/Serum Samples

This method is rapid and suitable for high-throughput screening.

Workflow:

Protein Precipitation Workflow.

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing N-Acetyltyramine and transfer it to a clean tube.

-

The supernatant can be directly injected into an LC-MS/MS system for analysis or evaporated to dryness and reconstituted in a suitable solvent for concentration.

Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract by removing interfering substances, which is particularly useful for complex matrices like urine.

Workflow:

Solid-Phase Extraction Workflow.

Protocol:

-

Sample Pre-treatment: Centrifuge the urine sample at 4,000 x g for 10 minutes to remove particulate matter. Adjust the pH of the supernatant to ~6.0 with a suitable buffer.

-

SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute N-Acetyltyramine from the cartridge with 1 mL of methanol containing 2% formic acid.

-

Analysis: The eluate can be directly analyzed by LC-MS/MS or evaporated and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE) for Brain Tissue Samples

LLE is a robust method for extracting analytes from complex solid tissues like the brain.

Workflow: